

# Spectroscopic Profile of Benzene, (2-butenyloxy)-: A Technical Guide

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## Compound of Interest

Compound Name: Benzene, (2-butenyloxy)-

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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzene, (2-butenyloxy)-**, also known as phenyl crotyl ether. The information presented herein is essential for the characterization and identification of this compound in various research and development settings. This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and outlines the typical experimental protocols for acquiring such data.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the (E)-isomer of **Benzene, (2-butenyloxy)-**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.32 - 7.25	m	-	Ar-H (2H, meta)
6.96 - 6.88	m	-	Ar-H (3H, ortho, para)
5.90 - 5.75	m	-	-O-CH <sub>2</sub> -CH=
5.70 - 5.58	m	-	=CH-CH <sub>3</sub>
4.48	d	6.4	-O-CH <sub>2</sub> -
1.74	d	6.4	-CH <sub>3</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
158.4	C-O (Aromatic)
131.2	-O-CH <sub>2</sub> -CH=
129.4	C-H (Aromatic, meta)
127.8	=CH-CH <sub>3</sub>
120.9	C-H (Aromatic, para)
114.7	C-H (Aromatic, ortho)
68.9	-O-CH <sub>2</sub> -
17.8	-CH <sub>3</sub>

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3064, 3041	Medium	Aromatic C-H Stretch
2917, 2859	Medium	Aliphatic C-H Stretch
1600, 1496	Strong	Aromatic C=C Bending
1241	Strong	Aryl-O Stretch
1040	Strong	C-O Stretch
966	Strong	=C-H Bend (trans)
750, 691	Strong	Aromatic C-H Bending

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
148	40	[M] <sup>+</sup>
107	10	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
94	100	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol)
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl)
55	60	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The data presented above are typically acquired using the following standard laboratory procedures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-25 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR) is prepared in a deuterated solvent (typically 0.6-0.7 mL of CDCl<sub>3</sub>) in a clean NMR tube.[1] An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[1] The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is

shimmed to achieve optimal resolution.[3] Data acquisition involves a set number of scans, followed by Fourier transformation of the resulting free induction decay (FID) to obtain the frequency-domain spectrum.[2]

## Infrared (IR) Spectroscopy

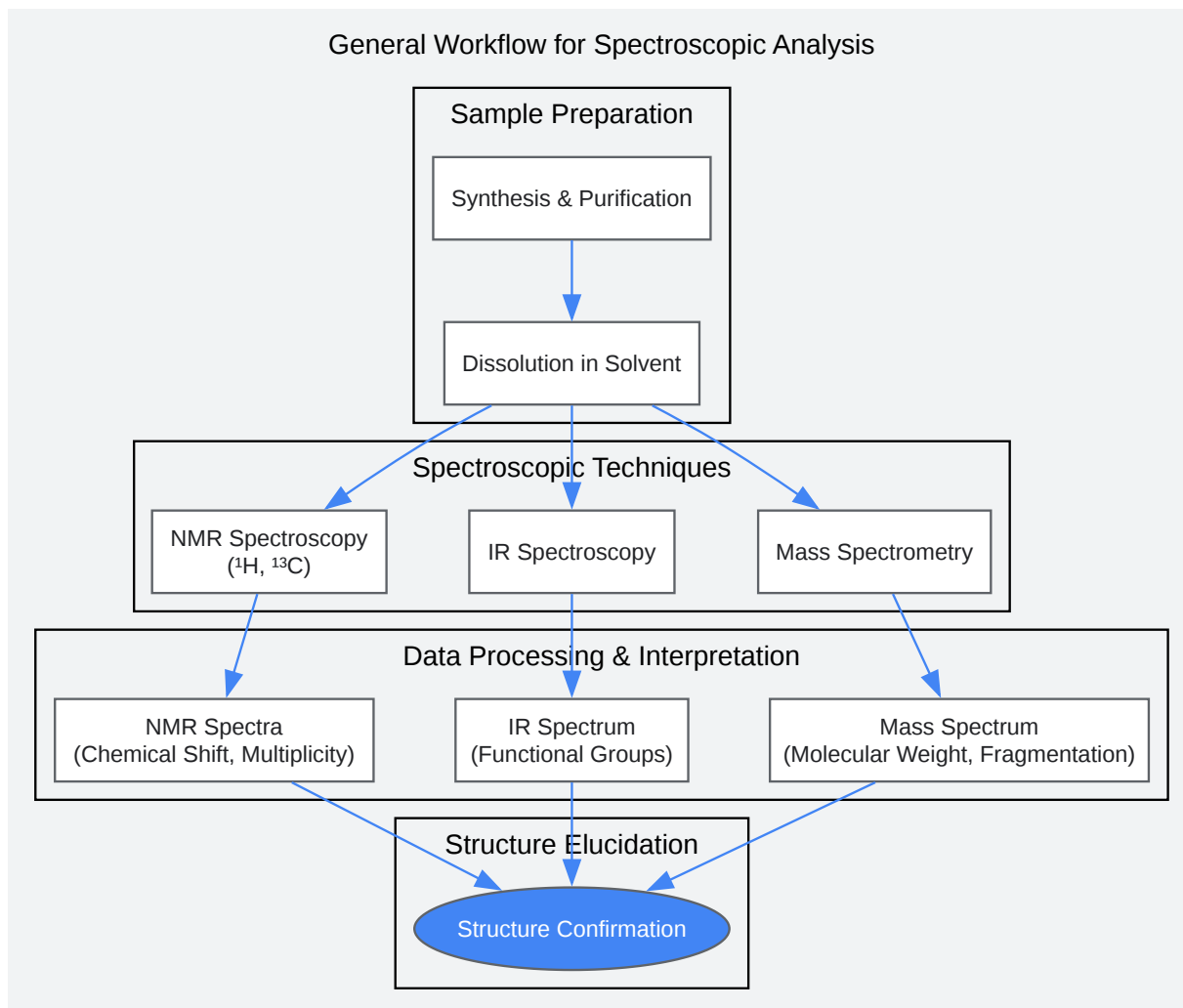
For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a solution is made in a volatile solvent, a drop is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[2] The sample is then placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.[4] The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . [2]

## Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[5] In electron ionization (EI) mass spectrometry, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5] The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).[5] The detector records the abundance of each ion, generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Benzene, (2-butenyloxy)-**.



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A generalized workflow for spectroscopic analysis.

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